

The Evolving Landscape of Pyrazolyl-Azepanes: A Technical Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane
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For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolyl-azepane scaffold represents a compelling area of exploration in medicinal chemistry, merging the well-established pharmacological relevance of the pyrazole nucleus with the conformational flexibility and structural diversity offered by the seven-membered azepane ring. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolyl-azepanes, delving into the nuances of both fused and non-fused systems. By examining the impact of structural modifications on biological activity, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics targeting a range of biological targets, from kinases to central nervous system (CNS) receptors.

Introduction: The Rationale for Pyrazolyl-Azepane Scaffolds

The pyrazole ring is a privileged heterocyclic motif, integral to the structure of numerous approved drugs due to its ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Its aromatic nature and the presence of two adjacent nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, contributing to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The versatility of the pyrazole core is evident in its presence in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, and anticancer drugs.[4]

The azepane ring, a seven-membered saturated heterocycle, offers a unique three-dimensional architecture that allows for the exploration of a broader chemical space compared to more common five- and six-membered rings.[5][6] This conformational flexibility can be pivotal in optimizing ligand-receptor interactions and improving physicochemical properties such as solubility and metabolic stability.

The strategic combination of these two moieties into a single scaffold, the pyrazolyl-azepane, presents a powerful approach in drug discovery. This guide will dissect the SAR of these compounds, providing insights into how modifications of the pyrazole core, the azepane ring, and, in non-fused systems, the linking element, influence biological activity.

Fused Pyrazolyl-Azepane Systems: A Study in Rigidity and Potency

Fused pyrazolyl-azepane systems, such as pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]azepines, offer a rigidified scaffold that can pre-organize key pharmacophoric features for optimal interaction with a biological target.

Pyrazolo[4,3-c]pyridines and Related Fused Systems

A series of aryl-fused pyrazolo[4,3-c]pyridines have been investigated as potential anxiolytic agents.[7] These compounds demonstrate a pharmacological profile distinct from classical benzodiazepines, with some exhibiting high affinity for central benzodiazepine receptors but with reduced sedative and anticonvulsant effects.[7]

Key SAR Insights:

- **Aryl Fusion:** The nature of the aryl ring fused to the pyridine portion of the scaffold significantly impacts receptor affinity and functional activity.
- **Substitution on the Pyrazole:** Modifications at the N1 and N2 positions of the pyrazole ring can modulate potency and selectivity.

Synthesis of Fused Pyrazolyl-Azepanes

The synthesis of fused pyrazolo-azepine systems often involves multi-step sequences, starting from functionalized pyrazoles or azepanes. For instance, the synthesis of pyrazolo[3,4-b]azepines can be achieved through the reaction of 5-aminopyrazoles with pyruvic acid, catalyzed by L-proline.[8]

Non-Fused Pyrazolyl-Azepanes: Exploring Linker-Mediated Interactions

In non-fused systems, a linker connects the pyrazole and azepane rings, introducing an additional layer of structural diversity and allowing for fine-tuning of the molecule's conformation and vectoral projection of substituents. While specific and extensive SAR studies on non-fused pyrazolyl-azepanes are still emerging, we can extrapolate key principles from related compound classes, such as pyrazole-carboxamides.[9][10]

The Pyrazole Core: The Anchor for Activity

The substitution pattern on the pyrazole ring is a critical determinant of biological activity.

- **N1-Substitution:** The substituent at the N1 position often plays a crucial role in establishing key interactions with the target protein. In many kinase inhibitors, for example, this position is occupied by an aryl or heteroaryl group that can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[11][12]
- **C3- and C5-Substitution:** These positions are frequently utilized to modulate potency, selectivity, and pharmacokinetic properties. Aryl groups at these positions are common, and their substitution pattern can significantly influence activity. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be crucial for potent activity.[9]

- **C4-Substitution:** While often unsubstituted, modifications at the C4 position can be used to fine-tune electronic properties and block potential sites of metabolism.

The Azepane Moiety: A Gateway to Improved Properties

The azepane ring can serve multiple purposes, from acting as a solubilizing group to providing a vector for additional interactions with the target.

- **Point of Attachment:** The point of attachment of the linker to the azepane ring can influence the overall conformation of the molecule.
- **Substitution on the Azepane Ring:** Introduction of substituents on the azepane ring can improve potency and selectivity, as well as modulate physicochemical properties. For example, the incorporation of polar groups can enhance solubility.

The Linker: Bridging the Two Worlds

The nature of the linker connecting the pyrazole and azepane rings is a key determinant of the overall molecular architecture and its ability to adopt a bioactive conformation.

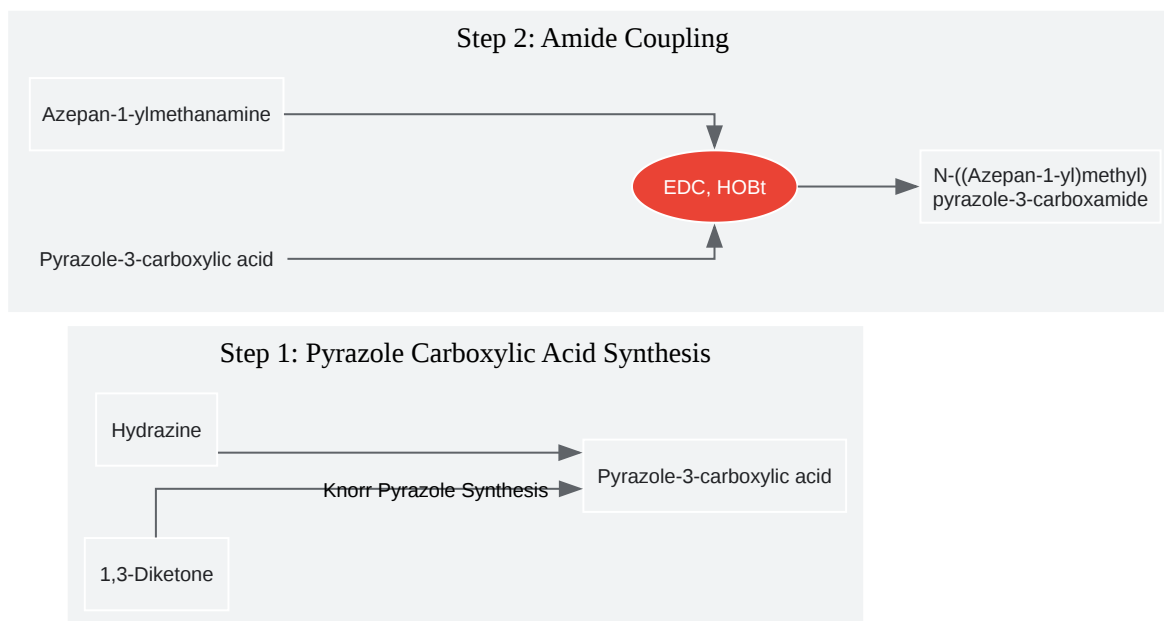
- **Linker Length and Flexibility:** The length and rigidity of the linker will dictate the relative orientation of the pyrazole and azepane moieties. A rigid linker may lock the molecule in a favorable conformation, while a more flexible linker allows for greater conformational sampling.
- **Linker Composition:** The atoms comprising the linker (e.g., amides, ethers, alkyl chains) can influence properties such as hydrogen bonding potential, polarity, and metabolic stability. Amide linkers are common and can participate in hydrogen bonding interactions with the target.

Experimental Protocols

General Synthesis of N-((Azepan-1-yl)methyl)pyrazole-3-carboxamides

This protocol outlines a general synthetic route for a class of non-fused pyrazolyl-azepanes.

Scheme 1: Synthesis of N-((Azepan-1-yl)methyl)pyrazole-3-carboxamides



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Caption: General synthetic scheme for N-((azepan-1-yl)methyl)pyrazole-3-carboxamides.

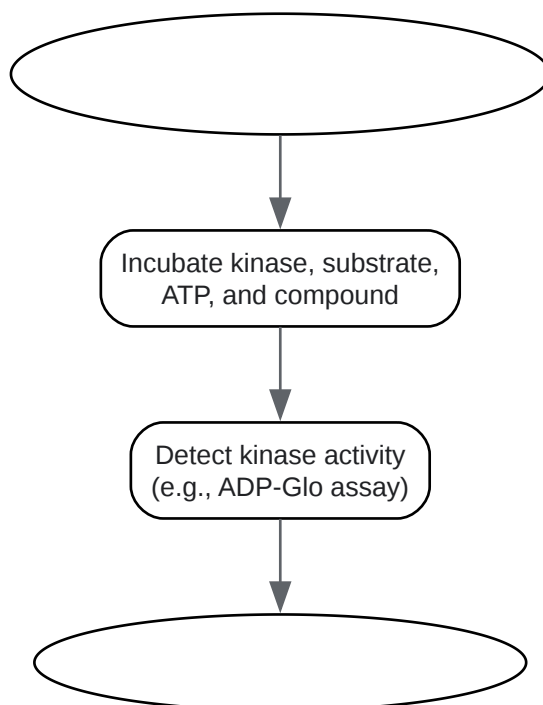
Step-by-step methodology:

- Synthesis of Pyrazole-3-carboxylic acid: A substituted 1,3-diketone is reacted with a hydrazine derivative in a suitable solvent such as ethanol or acetic acid, often with heating, to yield the corresponding pyrazole-3-carboxylic acid via a Knorr pyrazole synthesis.^{[13][14]}
- Amide Coupling: The synthesized pyrazole-3-carboxylic acid is coupled with azepan-1-ylmethanamine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) to afford the final N-((azepan-1-yl)methyl)pyrazole-3-carboxamide.^[15]

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of pyrazolyl-azepane compounds against a target kinase.[11][16]

Workflow for Kinase Inhibition Assay



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

- **Compound Preparation:** Prepare a stock solution of the pyrazolyl-azepane test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
- **Kinase Reaction:** In a microplate, combine the kinase enzyme, a suitable substrate, and ATP in a kinase reaction buffer.
- **Inhibition Assay:** Add the serially diluted test compound to the kinase reaction mixture. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[\[11\]](#)[\[16\]](#)
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative SAR Data

The following table summarizes representative data for pyrazole-based kinase inhibitors, illustrating the impact of structural modifications on activity. While not exclusively pyrazolyl-azepanes, these data provide valuable insights into the SAR of the pyrazole core.

Compound ID	Pyrazole Substituents	Other Key Moieties	Target Kinase	IC50 (nM)	Reference
1	N1-aryl, C3-carboxamide	Piperidine	CDK2	15	[17]
2	N1-aryl, C3-carboxamide	Morpholine	CDK2	25	[17]
3	N1-H, C3-aryl, C5-aryl	-	Haspin	50	[11]
4	N1-methyl, C3-aryl, C5-aryl	-	Haspin	>1000	[11]

Conclusion and Future Directions

The pyrazolyl-azepane scaffold holds significant promise for the development of novel therapeutics. Fused systems offer a rigid framework for potent and selective inhibitors, while non-fused systems provide greater flexibility for fine-tuning physicochemical and pharmacokinetic properties. The SAR insights presented in this guide highlight the critical role

of substitution patterns on both the pyrazole and azepane rings, as well as the nature of the linker in non-fused analogs.

Future research in this area should focus on:

- **Systematic Exploration of Non-Fused Systems:** A comprehensive investigation into the impact of linker length, rigidity, and composition on the biological activity of non-fused pyrazolyl-azepanes is warranted.
- **Expansion of Target Space:** While kinase inhibition is a prominent application, the exploration of pyrazolyl-azepanes against other target classes, such as GPCRs and ion channels, could yield novel therapeutic agents.
- **Structure-Based Drug Design:** The use of X-ray crystallography and computational modeling will be instrumental in elucidating the binding modes of pyrazolyl-azepanes and guiding the design of next-generation inhibitors with improved potency and selectivity.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of innovative pyrazolyl-azepane-based drugs to address unmet medical needs.

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